9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of similar diazaspiro[5.5]undecane derivatives has been explored through multiple approaches. Notably, the intramolecular spirocyclization of 4-substituted pyridines in the presence of Ti(OiPr)4 has been used for constructing 3,9-diazaspiro[5.5]undecane derivatives, demonstrating the versatility of this synthetic route (Parameswarappa & Pigge, 2011). Additionally, the one-pot, multi-component reactions catalyzed by Et3N have facilitated the synthesis of functionalized diazaspiro[5.5]undecane derivatives, indicating the efficiency of such methodologies in generating complex spirocyclic structures (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques. X-ray diffraction structural determination has provided insights into the stereoscopic structures, revealing how intermolecular hydrogen bonds and other non-covalent interactions influence the overall molecular conformation (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives exhibit a broad range of chemical reactivities, including their use in antihypertensive screenings and as ligands for metal complexes. Their activity as antihypertensive agents has been attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). Moreover, these compounds have shown potential in forming complexes with ruthenium(II) and copper(II), indicating their versatility as bidentate ligands (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as their crystalline structure and conformation, have been a subject of study. High-resolution NMR and X-ray crystallography have been pivotal in elucidating the stereochemistry and detailed molecular configuration of these compounds (Sun et al., 2010).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are influenced by their spirocyclic structure, leading to unique reactivities and interactions. For instance, their enhanced reactivity in the Castagnoli-Cushman reaction with imines demonstrates the significant role of the spirocyclic framework in chemical transformations (Rashevskii et al., 2020).
properties
IUPAC Name |
9-(6-oxo-1H-pyridine-3-carbonyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-19-2-1-18(15-24-19)21(29)25-13-8-22(9-14-25)7-3-20(28)26(16-22)12-6-17-4-10-23-11-5-17/h1-2,4-5,10-11,15H,3,6-9,12-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCZYUSFUAHJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CNC(=O)C=C3)CN(C1=O)CCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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